4-(2-チオフェン-2-イル-アセチルアミノ)-安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

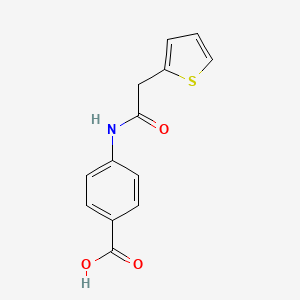

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is an organic compound that belongs to the class of N-acylated amino acids

科学的研究の応用

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用機序

Target of Action

The primary target of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) .

Mode of Action

It is known that the compound interacts with its target, beta-lactamase

Biochemical Pathways

The compound’s interaction with Beta-lactamase suggests it may influence pathways related to this enzyme

Result of Action

Its interaction with Beta-lactamase suggests it may have an effect on the function of this enzyme

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetylamino group can produce the corresponding alcohol.

類似化合物との比較

Similar Compounds

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- 2-[Carboxy-(2-thiophen-2-yl-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid

Uniqueness

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to its combination of a thiophene ring, an acetylamino group, and a benzoic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

生物活性

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a compound of considerable interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid features a thiophene ring and a benzoic acid moiety linked via an acetamido group. This structural configuration is believed to contribute to its biological properties, particularly in the modulation of various biochemical pathways.

The biological activity of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid primarily involves:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This compound has been shown to inhibit PTP1B, enhancing insulin and leptin signaling pathways, which are crucial for metabolic regulation.

- Antimicrobial Properties : The compound exhibits antimicrobial activity, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

- Anti-inflammatory Effects : It has been reported to modulate inflammatory responses by affecting gene expression related to inflammatory pathways, thus reducing inflammation in various cell types .

In Vitro Studies

- Cell Line Studies : In studies involving A549 lung cancer cells, derivatives of thiophene-based compounds showed selective inhibitory activity against mPGES-1, a target implicated in inflammation and cancer progression. The most promising compounds induced cell cycle arrest and apoptosis in a time-dependent manner .

- Gene Expression Modulation : The compound has been observed to influence the expression of genes involved in inflammatory responses, leading to reduced levels of pro-inflammatory cytokines in treated cells.

In Vivo Studies

- Animal Model Research : In animal models, varying dosages of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid demonstrated beneficial effects on metabolic pathways and inflammation reduction. Lower doses were particularly effective in modulating metabolic processes without significant side effects.

Case Study 1: Cancer Therapeutics

A study explored the use of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid as a potential therapeutic agent in cancer treatment. The findings indicated that the compound could significantly inhibit tumor growth in xenograft models through its action on PTP1B and associated signaling pathways.

Case Study 2: Antimicrobial Applications

Research focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of various bacterial strains. This was attributed to its ability to disrupt bacterial membrane integrity and inhibit critical enzymatic functions necessary for bacterial proliferation .

Data Tables

特性

IUPAC Name |

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUPGOFYXFJWIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349480 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-76-5 |

Source

|

| Record name | 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。